molecular formula C15H20N2O B12586552 N~1~-[(Furan-2-yl)methyl]-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine CAS No. 627520-83-6

N~1~-[(Furan-2-yl)methyl]-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine

Katalognummer: B12586552
CAS-Nummer: 627520-83-6
Molekulargewicht: 244.33 g/mol
InChI-Schlüssel: MFVMDIARXNGTAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-[(Furan-2-yl)methyl]-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine is an organic compound that features a furan ring and a substituted benzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(Furan-2-yl)methyl]-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine typically involves the reaction of furan-2-carbaldehyde with 4-methylbenzylamine under specific conditions. The reaction is often carried out in the presence of a catalyst such as potassium hydride, which facilitates the formation of the desired product through an imine–imine rearrangement .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~-[(Furan-2-yl)methyl]-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

N~1~-[(Furan-2-yl)methyl]-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N1-[(Furan-2-yl)methyl]-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The furan ring and benzyl group can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could modulate enzyme activity and receptor binding .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N~1~-[(Furan-2-yl)methyl]-N~2~-[(4-methoxyphenyl)methyl]ethane-1,2-diamine: Similar structure but with a methoxy group instead of a methyl group.

    N~1~-[(Furan-2-yl)methyl]-N~2~-[(4-chlorophenyl)methyl]ethane-1,2-diamine: Similar structure but with a chlorine atom instead of a methyl group.

Uniqueness

N~1~-[(Furan-2-yl)methyl]-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine is unique due to its specific combination of a furan ring and a substituted benzyl group.

Eigenschaften

CAS-Nummer

627520-83-6

Molekularformel

C15H20N2O

Molekulargewicht

244.33 g/mol

IUPAC-Name

N'-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]ethane-1,2-diamine

InChI

InChI=1S/C15H20N2O/c1-13-4-6-14(7-5-13)11-16-8-9-17-12-15-3-2-10-18-15/h2-7,10,16-17H,8-9,11-12H2,1H3

InChI-Schlüssel

MFVMDIARXNGTAM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)CNCCNCC2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.